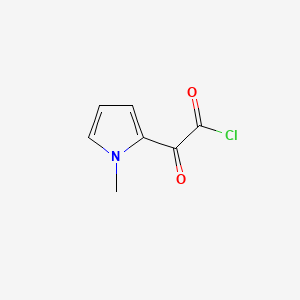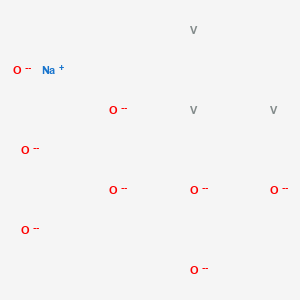
Lanthanum(III) bromide heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum(III) bromide heptahydrate, with the chemical formula LaBr₃·7H₂O, is a highly hygroscopic and water-soluble compound. It is a source of lanthanum, a rare earth element, and is often used in various scientific and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum(III) bromide heptahydrate can be synthesized by reacting lanthanum oxide (La₂O₃) with hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure the formation of the heptahydrate form. The general reaction is as follows: [ \text{La}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{LaBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving lanthanum carbonate or lanthanum oxide in hydrobromic acid, followed by crystallization and drying processes to obtain the heptahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum(III) bromide heptahydrate primarily undergoes substitution reactions. It can react with various ligands to form coordination compounds. Additionally, it can participate in hydrolysis reactions due to its high solubility in water.
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with ligands such as phosphates, sulfates, and nitrates under aqueous conditions to form corresponding lanthanum complexes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form lanthanum hydroxide and hydrobromic acid.
Major Products:
Lanthanum Complexes: Formed through substitution reactions with various ligands.
Lanthanum Hydroxide: Formed through hydrolysis in aqueous solutions.
Applications De Recherche Scientifique
Lanthanum(III) bromide heptahydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Medicine: Investigated for its potential use in medical imaging and as a component in radiation detectors.
Mécanisme D'action
The mechanism of action of lanthanum(III) bromide heptahydrate involves its ability to form complexes with various ligands. In biological systems, it can block calcium channels by binding to the channel sites, thereby inhibiting calcium ion flow. This property is particularly useful in biochemical research to study calcium-dependent processes .
Comparaison Avec Des Composés Similaires
Lanthanum(III) chloride (LaCl₃): Similar in terms of solubility and hygroscopic nature but differs in its chloride anion.
Lanthanum(III) fluoride (LaF₃): Less soluble in water compared to lanthanum(III) bromide heptahydrate.
Cerium(III) bromide (CeBr₃): Another rare earth bromide with similar properties but contains cerium instead of lanthanum.
Uniqueness: this compound is unique due to its high solubility and hygroscopic nature, making it particularly useful in applications requiring rapid dissolution and reactivity in aqueous solutions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
tribromolanthanum;heptahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKCLDYFQHWEW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.Br[La](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H14LaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)





![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)


